3-Bromo-5-ethylpyridine

Description

BenchChem offers high-quality 3-Bromo-5-ethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-ethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

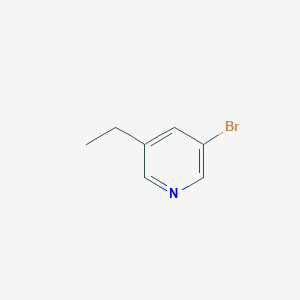

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFDPNRTCRTDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349065 | |

| Record name | 3-bromo-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142337-95-9 | |

| Record name | 3-Bromo-5-ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142337-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-5-ethylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-ethylpyridine is a substituted pyridine derivative that serves as a valuable and versatile building block in modern synthetic chemistry. Its unique electronic and structural properties, conferred by the presence of a bromine atom and an ethyl group on the pyridine scaffold, make it a key intermediate in the development of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic routes, and critical applications, with a particular focus on its role in medicinal chemistry and drug discovery programs. Safety protocols and spectroscopic data are also detailed to ensure its effective and safe utilization in a research environment.

Core Chemical Identity

The definitive identification of a chemical compound is crucial for regulatory compliance, procurement, and scientific communication.

-

Compound Name: 3-Bromo-5-ethylpyridine

-

Synonyms: Pyridine, 3-bromo-5-ethyl-[2]

Molecular Structure

The structure features a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with an ethyl group. This arrangement influences the molecule's reactivity, making the bromine atom susceptible to displacement or participation in cross-coupling reactions.

Caption: Molecular Structure of 3-Bromo-5-ethylpyridine.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties is essential for designing experiments, ensuring safe handling, and predicting behavior in reaction mixtures.

Data Summary Table

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN | - |

| Molecular Weight | 186.05 g/mol | [2] |

| Boiling Point | 220.1 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 86.9 ± 21.8 °C | [2] |

| Refractive Index | 1.544 | [2] |

| LogP | 2.74 | [2] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [2] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of the compound after synthesis or before use.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are used for structural elucidation. The ¹H NMR spectrum would characteristically show signals for the aromatic protons on the pyridine ring and the triplet-quartet pattern of the ethyl group.

-

Fourier-Transform Infrared (FTIR): The FTIR spectrum can confirm the presence of the pyridine ring and C-H bonds of the ethyl group.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Synthesis and Mechanistic Insights

While specific proprietary synthesis routes may vary, the preparation of 3-Bromo-5-ethylpyridine generally relies on established transformations of pyridine precursors. A common and logical pathway involves the Sandmeyer reaction, starting from a corresponding aminopyridine. This method offers high yields and regiochemical control.

Generalized Synthetic Workflow

The synthesis of halogenated pyridines often starts from more readily available precursors, such as nitropyridines or aminopyridines. A plausible route for 3-Bromo-5-ethylpyridine begins with the reduction of a nitro group, followed by diazotization and subsequent bromination.

Caption: Generalized workflow for the synthesis of 3-Bromo-5-ethylpyridine.

Causality and Experimental Choices:

-

Reduction: The reduction of the nitro-group to an amine is a critical first step. Catalytic hydrogenation (H₂, Pd/C) is a clean method, while metal/acid combinations like iron in acetic acid are cost-effective and robust for larger scales.[4]

-

Diazotization: The conversion of the primary amine to a diazonium salt is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate. Hydrobromic acid (HBr) is used as both the acid source and the bromide source.

-

Sandmeyer Reaction: The introduction of the bromine atom is achieved via a copper(I) bromide catalyzed reaction. This is a reliable and high-yielding method for converting diazonium salts to aryl bromides.[5]

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond acceptors and their presence in numerous natural products and approved drugs. 3-Bromo-5-ethylpyridine is a strategic building block for several reasons:

-

Cross-Coupling Reactions: The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of carbon-based substituents (aryl, alkyl, alkynyl groups) or heteroatoms, enabling the rapid generation of diverse compound libraries for lead optimization. Halogenated pyridines are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6]

-

Scaffold for Complex Molecules: The pyridine core can be further functionalized. The nitrogen atom can be quaternized or oxidized, and the ethyl group can be modified. This versatility makes it an indispensable tool for researchers aiming to develop novel therapeutics.[6]

-

"Beyond Rule of 5" (bRo5) Space: As drug discovery increasingly targets more complex biological systems, molecules are often larger and more complex, falling into the "beyond Rule of 5" chemical space.[7] Versatile and well-characterized building blocks like 3-Bromo-5-ethylpyridine are essential for the modular and efficient synthesis of these challenging compounds.[7]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. The safety profile is based on data for structurally similar brominated pyridine compounds.

| Hazard Category | Description and Precautionary Statements | Source(s) |

| Acute Toxicity | Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | [8][9] |

| Skin Irritation | Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9][10] |

| Eye Irritation | Causes serious eye irritation/damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9][10] |

| Respiratory Irritation | May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [9][10] |

Storage Conditions:

-

Store in a well-ventilated place. Keep container tightly closed.[11]

-

It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[8]

-

Keep away from heat, sparks, and open flames.[11]

Spill and Disposal:

-

In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for waste disposal.[8]

-

Avoid release into the environment. Dispose of contents/container to an approved waste disposal plant.[11]

References

-

SpectraBase. 3-bromo-5-ethyl-pyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-ethylpyridine. [Link]

-

PubChem - National Center for Biotechnology Information. 3-Bromo-5-chloro-4-methylpyridine. [Link]

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka. [Link]

-

Doemling, A., et al. "Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space." Journal of Medicinal Chemistry, 2021. [Link]

Sources

- 1. 142337-95-9|3-Bromo-5-ethylpyridine|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

3-Bromo-5-ethylpyridine molecular structure and weight

An In-depth Technical Guide to 3-Bromo-5-ethylpyridine: A Cornerstone for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-Bromo-5-ethylpyridine in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is a critical determinant of a program's success. Among the vast arsenal of heterocyclic intermediates, substituted pyridines hold a privileged position due to their prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1] 3-Bromo-5-ethylpyridine, a disubstituted pyridine derivative, has emerged as a particularly valuable scaffold. Its utility stems from the orthogonal reactivity of its functional groups: the bromine atom serves as a versatile handle for sophisticated cross-coupling reactions, while the ethyl group provides a lipophilic anchor to modulate physicochemical properties such as solubility and cell permeability. The pyridine ring itself offers hydrogen bonding capabilities and a flat aromatic core ideal for interacting with biological targets.

This technical guide provides a comprehensive exploration of the molecular structure, properties, synthesis, and reactivity of 3-Bromo-5-ethylpyridine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower innovation in the synthesis of novel therapeutic agents.

Section 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and the resulting electronic distribution in 3-Bromo-5-ethylpyridine dictates its reactivity and suitability as a synthetic intermediate. The pyridine ring is an electron-deficient aromatic system, a property further influenced by the inductive effects of its substituents.

Core Molecular Attributes

A summary of the key identifiers and physicochemical properties for 3-Bromo-5-ethylpyridine is provided below. This data is fundamental for experimental design, reaction stoichiometry, and product characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 3-Bromo-5-ethylpyridine | |

| CAS Number | 142337-95-9 | [2] |

| Molecular Formula | C₇H₈BrN | [2][3] |

| Molecular Weight | 186.05 g/mol | [2][3] |

| SMILES | BrC1=CC(=CN=C1)CC | [2] |

| Appearance | Likely a liquid or low-melting solid | [4] |

| Storage | Inert atmosphere, room temperature | [2] |

Molecular Structure Visualization

The 2D structure of 3-Bromo-5-ethylpyridine highlights the meta-substitution pattern on the pyridine ring, which has significant implications for its electronic properties and reactivity.

Caption: Molecular structure of 3-Bromo-5-ethylpyridine.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of 3-Bromo-5-ethylpyridine.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the 3,5-substitution pattern. Spectroscopic data for the molecule can be found on chemical database platforms.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct carbon signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group. The carbon attached to the bromine atom will exhibit a characteristic chemical shift.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, C=C and C=N stretching vibrations within the pyridine ring, and the C-Br stretching vibration.[3]

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Section 2: Synthesis and Reactivity

The synthesis of 3-Bromo-5-ethylpyridine can be approached through several established synthetic strategies in heterocyclic chemistry. The reactivity of the final compound is dominated by the chemistry of the carbon-bromine bond.

Retrosynthetic Analysis and Proposed Synthesis

A plausible and efficient synthesis of 3-Bromo-5-ethylpyridine often starts from a readily available pyridine derivative. One common strategy involves the Sandmeyer reaction of a corresponding aminopyridine.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 142337-95-9|3-Bromo-5-ethylpyridine|BLD Pharm [bldpharm.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine, 3-bromo-5-ethyl- (9CI)(142337-95-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the primary synthetic routes to 3-Bromo-5-ethylpyridine, a valuable substituted pyridine intermediate in the development of novel pharmaceuticals and agrochemicals. The methodologies detailed herein are presented with a focus on mechanistic understanding, practical execution, and comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction: The Significance of 3-Bromo-5-ethylpyridine

3-Bromo-5-ethylpyridine belongs to the class of 3,5-disubstituted pyridines, which are key structural motifs in a wide array of biologically active molecules. The presence of the ethyl group at the 5-position and the bromine atom at the 3-position provides two distinct points for further chemical modification. The bromine atom, in particular, serves as a versatile handle for introducing various functional groups through cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and materials science.

This guide will explore the two most prominent synthetic strategies for the preparation of 3-Bromo-5-ethylpyridine:

-

Route A: Direct Electrophilic Bromination of 3-Ethylpyridine

-

Route B: Multi-step Synthesis via a Sandmeyer Reaction from an Amino Precursor

Each route will be discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of their respective advantages and limitations.

Route A: Direct Electrophilic Bromination of 3-Ethylpyridine

Direct halogenation of the pyridine ring is a conceptually straightforward approach. However, the pyridine nucleus is electron-deficient, making it less susceptible to electrophilic attack than benzene. Consequently, harsh reaction conditions are often required, which can lead to issues with regioselectivity and the formation of multiple byproducts.

Causality Behind Experimental Choices

The ethyl group at the 3-position is an ortho-, para-directing group. Therefore, electrophilic attack is anticipated at the 2-, 4-, and 6-positions. However, the 5-position can also be targeted, especially under forcing conditions. The choice of brominating agent and reaction conditions is critical to favor the formation of the desired 3-bromo-5-ethylpyridine isomer.

Experimental Protocol: Bromination with Bromine in Oleum

This method utilizes a strong acidic medium to activate the pyridine ring towards electrophilic attack.

Step-by-Step Methodology:

-

In a well-ventilated fume hood, carefully add 3-ethylpyridine (1 equivalent) to a flask containing oleum (20-30% SO₃) at 0 °C with vigorous stirring.

-

Slowly add liquid bromine (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 130-140 °C and maintain this temperature for 8-10 hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by fractional distillation or column chromatography to isolate 3-Bromo-5-ethylpyridine.

Trustworthiness and Validation

This protocol is a self-validating system as the progress of the reaction can be monitored by standard analytical techniques. The final product's identity and purity should be confirmed by NMR and GC-MS analysis. It is important to note that this method may produce a mixture of brominated isomers, requiring careful purification.

Data Presentation: Comparison of Bromination Methods

| Brominating Agent | Reaction Conditions | Typical Yield of 3-Bromo-5-ethylpyridine | Key Challenges |

| Br₂ / Oleum | High Temperature (130-140 °C) | Moderate | Harsh conditions, formation of multiple isomers, difficult purification. |

| N-Bromosuccinimide (NBS) | Acetonitrile, reflux | Variable | Milder conditions, but regioselectivity can be an issue without a suitable catalyst. May require longer reaction times. |

Route B: Synthesis via a Sandmeyer Reaction

This multi-step approach offers a more controlled and often higher-yielding pathway to 3-Bromo-5-ethylpyridine. The strategy involves the synthesis of a 3-amino-5-ethylpyridine intermediate, which is then converted to the target compound via a diazotization-bromination sequence known as the Sandmeyer reaction.[1]

Logical and Experimental Workflow

The overall transformation can be visualized as a three-stage process:

Caption: Workflow for the synthesis of 3-Bromo-5-ethylpyridine via the Sandmeyer route.

Step 1: Synthesis of 3-Ethyl-5-nitropyridine

Causality Behind Experimental Choices: Nitration of 3-ethylpyridine is directed to the 5-position due to the meta-directing effect of the protonated pyridine nitrogen under strong acidic conditions.

Step-by-Step Methodology:

-

To a flask containing concentrated sulfuric acid, cool to 0 °C and slowly add 3-ethylpyridine (1 equivalent) with stirring.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of 3-ethylpyridine, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature for 2-3 hours, then heat to 60-70 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture and pour it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-ethyl-5-nitropyridine, which can be purified by column chromatography.

Step 2: Reduction to 3-Amino-5-ethylpyridine

Causality Behind Experimental Choices: The nitro group is readily reduced to an amino group using various reducing agents. A common and effective method is the use of a metal in acidic media, such as iron in hydrochloric acid.[2] Catalytic hydrogenation is another viable option.

Step-by-Step Methodology (Fe/HCl Reduction):

-

In a round-bottom flask, suspend iron powder (3-5 equivalents) in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

-

Dissolve 3-ethyl-5-nitropyridine (1 equivalent) in ethanol and add it dropwise to the refluxing iron suspension.

-

Continue refluxing for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Make the aqueous residue basic with a sodium carbonate solution and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-amino-5-ethylpyridine.

Step 3: Sandmeyer Reaction to 3-Bromo-5-ethylpyridine

Causality Behind Experimental Choices: The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary amine, which is then displaced by a bromide nucleophile, typically from a copper(I) bromide salt.[3] The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate.

Step-by-Step Methodology:

-

Dissolve 3-amino-5-ethylpyridine (1 equivalent) in an aqueous solution of hydrobromic acid (48%, ~3-4 equivalents) at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature between 0 and 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, make it basic with a sodium hydroxide solution, and extract with diethyl ether or dichloromethane.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 3-Bromo-5-ethylpyridine.[4]

Trustworthiness and Validation

Each step in this multi-step synthesis can be monitored for completion using standard chromatographic techniques. The structures of the intermediates and the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The reported yields for Sandmeyer reactions on aminopyridines are generally good, making this a reliable route.

Data Presentation: Summary of Yields for Route B

| Step | Product | Typical Yield |

| 1. Nitration | 3-Ethyl-5-nitropyridine | 60-75% |

| 2. Reduction | 3-Amino-5-ethylpyridine | 80-95% |

| 3. Sandmeyer Reaction | 3-Bromo-5-ethylpyridine | 70-85% |

| Overall Yield | 3-Bromo-5-ethylpyridine | 34-64% |

Comparative Analysis of Synthesis Routes

Caption: Comparison of the synthetic pathways to 3-Bromo-5-ethylpyridine.

Route A (Direct Bromination) is a shorter, one-step process, which is advantageous in terms of time and resource management. However, it suffers from a lack of regioselectivity, often leading to the formation of a mixture of brominated isomers that can be challenging to separate. The harsh reaction conditions also limit its applicability to substrates with sensitive functional groups.

Route B (Sandmeyer Reaction) , while being a multi-step synthesis, offers superior control over the regiochemistry, resulting in a cleaner product with a higher isolated yield of the desired 3-Bromo-5-ethylpyridine. The reaction conditions for each step are generally milder than those required for direct bromination, making it a more versatile and reliable method for producing this key intermediate.

Conclusion and Recommendations

For researchers and drug development professionals requiring high-purity 3-Bromo-5-ethylpyridine, the multi-step synthesis via the Sandmeyer reaction (Route B) is the recommended approach. While it involves more synthetic steps, the enhanced regioselectivity and higher overall yield of the desired product outweigh the disadvantages of a longer procedure. The direct bromination (Route A) may be considered for rapid, small-scale synthesis where the isolation of the desired isomer from a mixture is feasible and economically viable.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-ethylpyridine. Available from: [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]

-

ResearchGate. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Available from: [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

HETEROCYCLES. A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation. Available from: [Link]

- PatSnap. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.

-

Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

-

National Center for Biotechnology Information. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available from: [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

- Google Patents. Process for preparing nicotinic acid.

-

ResearchGate. Synthesis of 3-Aminopyridine. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available from: [Link]

-

PubChem. 3-bromo-5-ethoxypyridine (C7H8BrNO). Available from: [Link]

-

ResearchGate. Unexpected Displacements of Chloride by Bromide Found During Sandmeyer Reactions of 3- or 5-Amino-2-Chloropyridines. Available from: [Link]

-

National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]

- Google Patents. Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.

-

National Center for Biotechnology Information. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available from: [Link]

-

ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]

- Google Patents. Process for preparation of nitropyridine derivatives.

-

ResearchGate. ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Available from: [Link]

-

National Center for Biotechnology Information. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Available from: [Link]

-

DTIC. New Diazo Process. Available from: [Link]

-

ResearchGate. Removal of amino in anilines through diazonium salt-based reactions. Available from: [Link]

- Google Patents. Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

- Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

ResearchGate. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Available from: [Link]

-

ResearchGate. The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. Available from: [Link]

Sources

3-Bromo-5-ethylpyridine: A Strategic Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-ethylpyridine has emerged as a highly strategic and versatile building block in contemporary organic synthesis. Its unique molecular architecture, featuring a pyridine core functionalized with a reactive bromine atom and an ethyl group, provides a powerful handle for constructing complex molecular frameworks. The bromine atom at the 3-position serves as a key anchor point for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. This guide offers a comprehensive overview of the synthesis, physicochemical properties, core reactivity, and practical applications of 3-bromo-5-ethylpyridine. We will delve into the mechanistic underpinnings of its most critical transformations—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—and provide field-proven experimental protocols. This document is intended to serve as a technical resource for scientists leveraging this key intermediate in the fields of pharmaceutical discovery and agrochemical innovation.[1][2][3]

Introduction to 3-Bromo-5-ethylpyridine

The Primacy of Substituted Pyridines in Synthesis

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry.[3][4] Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and its nitrogen atom can serve as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern molecular design. Halogenated pyridines, in particular, are exceptionally valuable as they provide a reactive locus for transition-metal-catalyzed cross-coupling reactions, allowing for the modular and efficient assembly of complex target molecules from simpler, readily available fragments.[3]

Structural Features and Physicochemical Properties

3-Bromo-5-ethylpyridine (CAS No. 142337-95-9) is a disubstituted pyridine that offers a unique combination of reactivity and structural features. The bromine atom at the C3 position is sterically accessible and electronically primed for oxidative addition to a palladium(0) catalyst, the key initiating step in most cross-coupling reactions. The ethyl group at the C5 position provides a lipophilic element that can be used to modulate the overall properties of the final compound.

Table 1: Physicochemical Properties of 3-Bromo-5-ethylpyridine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 142337-95-9 | [5] |

| Molecular Formula | C₇H₈BrN | [6][7] |

| Molecular Weight | 186.05 g/mol | [6] |

| Boiling Point | 220.1 ± 20.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 86.9 ± 21.8 °C | [6] |

| Refractive Index | 1.544 | [6] |

| LogP | 2.74 |[6] |

Synthesis and Characterization

Retrosynthetic Analysis and Plausible Synthetic Routes

While multiple synthetic routes can be envisioned, a common and effective strategy for synthesizing substituted bromopyridines involves the Sandmeyer reaction, starting from an appropriately substituted aminopyridine.[8][9] This approach offers high yields and functional group tolerance. The ethyl group can be introduced prior to the bromination step. A plausible synthetic pathway is outlined below.

Caption: Plausible synthesis of 3-Bromo-5-ethylpyridine via diazotization.

This pathway leverages readily available starting materials. The initial diazotization of 3-amino-5-ethylpyridine under acidic conditions generates a reactive diazonium salt, which is then displaced by bromide in a copper-catalyzed Sandmeyer reaction to yield the final product.

Spectroscopic Profile

The structural identity and purity of 3-Bromo-5-ethylpyridine are typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring and the ethyl group's quartet and triplet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

FTIR: The infrared spectrum provides information about the functional groups present, showing characteristic C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring.[7][10]

-

Mass Spectrometry: MS analysis will confirm the molecular weight and show the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

Core Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of 3-bromo-5-ethylpyridine is overwhelmingly derived from the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This C(sp²)-Br bond is an ideal electrophilic partner for a wide range of nucleophiles.

Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, specifically for creating biaryl or vinyl-aryl structures.[3][11] The reaction couples an organohalide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality in Protocol Design: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical; it must be strong enough to facilitate transmetalation but not so harsh as to degrade the starting materials or catalyst. The ligand choice, often a phosphine like PPh₃ or more advanced biarylphosphines, is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or vinyl halide, forming an alkynyl-substituted aromatic system.[12] This reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.

Causality in Protocol Design: The copper(I) co-catalyst is essential for activating the alkyne. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is much more reactive towards transmetalation with the palladium complex than the alkyne itself.[13] Running the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction promoted by oxygen and copper salts.[12]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the state-of-the-art method.[14] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.

Causality in Protocol Design: The development of this reaction has been characterized by "generations" of phosphine ligands.[14] Early ligands had limited scope. The advancement to bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) was a watershed moment. These ligands accelerate the rate-limiting reductive elimination step, allowing for the coupling of less reactive aryl chlorides and a broader range of amines under milder conditions. The choice of a strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) is crucial for deprotonating the amine (or the intermediate palladium-amine complex) without competing as a nucleophile.[15]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Practical Applications and Experimental Protocols

The following protocols are illustrative examples based on established procedures for similar substrates and serve as a validated starting point for experimental design.[11][16][17]

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-ethylpyridine with 4-Methoxyphenylboronic Acid

-

Objective: To synthesize 3-(4-methoxyphenyl)-5-ethylpyridine.

-

Methodology:

-

To an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-ethylpyridine (1.0 mmol, 186 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

-

Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

-

Protocol: Sonogashira Coupling of 3-Bromo-5-ethylpyridine with Phenylacetylene

-

Objective: To synthesize 3-(phenylethynyl)-5-ethylpyridine.

-

Methodology:

-

To an oven-dried Schlenk flask, add 3-bromo-5-ethylpyridine (1.0 mmol, 186 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 8 mg).

-

Evacuate and backfill the flask with argon three times.

-

Add 5 mL of degassed triethylamine (Et₃N) via syringe.

-

Add phenylacetylene (1.1 mmol, 112 mg, 121 µL) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8 hours. Monitor progress by TLC or GC-MS.

-

Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-ethylpyridine with Morpholine

-

Objective: To synthesize 4-(5-ethylpyridin-3-yl)morpholine.

-

Methodology:

-

In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg).

-

Add 3-bromo-5-ethylpyridine (1.0 mmol, 186 mg).

-

Seal the vial, remove from the glovebox, and add 4 mL of anhydrous, degassed toluene, followed by morpholine (1.2 mmol, 105 mg, 104 µL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor progress by LC-MS.

-

After cooling to room temperature, dilute the reaction with diethyl ether and filter through Celite.

-

Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel to obtain the target amine.

-

Safety, Handling, and Storage

Hazard Identification

While specific data for 3-bromo-5-ethylpyridine is limited, data from structurally similar bromopyridines should be used to guide handling procedures.[18]

Table 2: GHS Hazard Classifications for Related Bromopyridines

| Hazard Statement | Description | Reference |

|---|---|---|

| H302 | Harmful if swallowed | [18] |

| H315 | Causes skin irritation | [18] |

| H318 / H319 | Causes serious eye damage / irritation | [18] |

| H335 | May cause respiratory irritation |[18] |

Recommended Handling and PPE

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[19]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[20]

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. Some bromopyridines are light-sensitive, so storage in an amber vial is recommended.[20]

Conclusion

3-Bromo-5-ethylpyridine is a quintessential example of a modern synthetic building block. Its value lies not in its own biological activity, but in its capacity to be efficiently transformed into a vast array of more complex, high-value molecules. The strategic positioning of the bromine atom enables chemists to leverage the full power of palladium-catalyzed cross-coupling chemistry, providing reliable and modular access to novel C-C and C-N bonds. As the demand for sophisticated molecular architectures in drug discovery and agrochemical research continues to grow, the role of versatile and reactive intermediates like 3-bromo-5-ethylpyridine will only become more critical.

References

-

Dana Bioscience. 3-Bromo-5-(1-bromo-ethyl)-pyridine 1g. Retrieved from [Link]

-

SpectraBase. 3-bromo-5-ethyl-pyridine. Retrieved from [Link]

- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).

- Patsnap. Synthesis method of 3-bromo-5-methylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-ethylpyridine. Retrieved from [Link]

-

SpectraBase. 3-bromo-5-ethyl-pyridine [FTIR]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved from [Link]

-

PubChem. 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

-

University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubChem. 3-Bromo-5-ethylaniline. Retrieved from [Link]

-

Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. Sonogashira coupling. Retrieved from [Link]

-

Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

-

CAS Common Chemistry. 2-Bromo-5-methylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Harnessing 3-Bromo-5-methylpyridine: A Key Intermediate for Agrochemical Innovation. Retrieved from [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Mironov, Y. V., & Gultyay, A. V. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(33), 4634-4636.

-

PubChem. 3-Bromopyridine. Retrieved from [Link]

-

AOBChem USA. 3-Bromo-5-(3,3-dimethylbutoxy)pyridine. Retrieved from [Link]

- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

- Al-Hourani, B. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 142337-95-9|3-Bromo-5-ethylpyridine|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: From Foul Odor to Pharmaceutical Pillar

An In-depth Technical Guide to the Discovery and History of Substituted Pyridines

The journey of pyridine and its derivatives is a remarkable narrative in the history of organic chemistry. Initially isolated as a foul-smelling, flammable liquid from the high-temperature heating of animal bones, pyridine has evolved into one of the most significant heterocyclic scaffolds in modern science.[1][2][3] Its unique electronic properties, conferred by the nitrogen heteroatom within its aromatic ring, have made it a cornerstone in the synthesis of agrochemicals, functional materials, and, most notably, a vast array of life-saving pharmaceuticals.[4][5][6] Today, the pyridine motif is recognized as a "privileged structure" in medicinal chemistry, appearing in thousands of drug molecules and a significant percentage of FDA-approved medicines.[7][8][9][10]

This guide provides a technical exploration of the pivotal discoveries and synthetic milestones that unlocked the potential of substituted pyridines. We will delve into the foundational reactions that enabled chemists to construct and functionalize this versatile ring system, examining the underlying mechanistic principles and their profound impact on the field of drug development.

Chapter 1: The Genesis of Pyridine Chemistry

The story begins not in a pristine laboratory, but in the crude, odorous oils obtained from destructive distillation.

Discovery and Structural Elucidation

In 1849, Scottish scientist Thomas Anderson, while investigating the oil derived from heating animal bones, isolated an impure substance he would later name pyridine.[1] The name itself is a nod to its fiery nature, combining the Greek word pyr (fire) with idine, a common suffix for nitrogen-containing aromatic bases.[1][3][4] For decades, however, its structure remained a mystery.

The breakthrough came in the late 1860s, when Wilhelm Körner (1869) and James Dewar (1871) independently proposed the correct structure: a benzene ring in which one CH group is replaced by a nitrogen atom.[1][2][4][5][11] This proposal was later confirmed experimentally when pyridine was reduced to the known cyclic compound piperidine.[1] This structural understanding was the critical first step, transforming pyridine from a chemical curiosity into a tangible target for synthesis. The first successful synthesis of the parent ring was achieved in 1876 by William Ramsay, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, marking the first-ever synthesis of a heteroaromatic compound.[1][4][5][9]

Chapter 2: The First Wave of Substitution: The Hantzsch Synthesis

The ability to merely create the pyridine ring was insufficient; the true potential lay in the controlled placement of substituents. The first major breakthrough in this area came from the German chemist Arthur Rudolf Hantzsch.

The Hantzsch Pyridine Synthesis (1881)

In 1881, Arthur Hantzsch reported a multicomponent reaction that became a cornerstone of heterocyclic chemistry.[12][13][14][15] The Hantzsch pyridine synthesis is a remarkably efficient one-pot method for constructing highly functionalized 1,4-dihydropyridines (DHPs), which are then easily oxidized to the corresponding pyridines.[12][16][17]

The classical reaction involves the condensation of two equivalents of a β-ketoester (like ethyl acetoacetate), one equivalent of an aldehyde, and a nitrogen donor such as ammonia.[1][12]

Causality of Experimental Design: The genius of the Hantzsch synthesis lies in its selection of reactants, each playing a distinct and crucial role.

-

β-Ketoester: This component is bifunctional. Its acidic α-protons allow for the formation of a nucleophilic enolate/enamine, while its carbonyl group acts as an electrophile.

-

Aldehyde: This provides the carbon atom at the 4-position of the final pyridine ring.

-

Ammonia: This serves as the nitrogen source for the heterocycle.

The reaction proceeds through a series of well-understood steps, beginning with a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from ammonia and the second equivalent of the β-ketoester.[16] A subsequent Michael addition, cyclization, and dehydration yield the 1,4-DHP intermediate, often called a "Hantzsch ester".[12][16] Aromatization via oxidation provides the final substituted pyridine.

Diagram: Hantzsch Pyridine Synthesis Workflow

Caption: Logical workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Classic Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10.6 g, 0.1 mol) and ethyl acetoacetate (26.0 g, 0.2 mol) in 75 mL of ethanol.

-

Initiation: To the stirred solution, add concentrated aqueous ammonia (15 mL, ~0.22 mol). An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The product will begin to precipitate as a yellow solid.

-

Isolation: After the reflux period, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol (2 x 20 mL) to remove unreacted starting materials. Dry the product in a vacuum oven. The resulting Hantzsch ester is often pure enough for the subsequent oxidation step.

-

Aromatization (Oxidation): Dissolve the dried dihydropyridine (0.1 mol) in glacial acetic acid (100 mL). To this solution, add a stoichiometric amount of an oxidizing agent, such as nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), portion-wise while monitoring the reaction temperature. After the addition is complete, heat the mixture gently for 1 hour.

-

Final Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

This method's true impact was realized decades later with the discovery that Hantzsch esters, like Nifedipine, are potent calcium channel blockers, revolutionizing the treatment of hypertension.[12][16][17]

Chapter 3: Industrial Scalability and Direct Functionalization: The Chichibabin Revolution

While the Hantzsch synthesis was elegant, its atom economy and use of specialized reagents were not ideal for bulk production. A major leap forward came from the Russian chemist Alexei Chichibabin, who developed two monumental reactions.

The Chichibabin Pyridine Synthesis (1924)

Facing a growing demand for pyridine, Chichibabin developed a synthesis based on inexpensive and readily available reagents: aldehydes and ketones condensed in the presence of ammonia over a catalyst at high temperatures.[1][11][15][18]

Causality of Experimental Design: This reaction is a complex series of aldol condensations, Michael additions, and imine formations.[11] For example, the industrial synthesis of unsubstituted pyridine uses formaldehyde, acetaldehyde, and ammonia.[1] The brilliance of this method is its simplicity and reliance on cheap feedstocks, making it the dominant industrial method for pyridine production for many years, despite its often modest yields (20-30%).[1][7]

Diagram: General Scheme of the Chichibabin Pyridine Synthesis

Caption: The Chichibabin synthesis uses simple precursors for pyridine ring formation.

The Chichibabin Amination Reaction (1914)

Perhaps even more impactful than his ring synthesis was Chichibabin's discovery of a method for the direct functionalization of the pyridine ring. Before this, introducing substituents was notoriously difficult due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.[1]

Chichibabin discovered that pyridine reacts directly with sodium amide (NaNH₂) in a nucleophilic aromatic substitution (SNAr) to introduce an amino group, primarily at the 2-position.[7][19] This reaction was transformative, providing a direct route to 2-aminopyridine, a crucial building block for pharmaceuticals and other fine chemicals.[20][21]

Causality of Experimental Design:

-

Electron-Deficient Ring: The nitrogen atom in pyridine withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions, making them susceptible to attack by strong nucleophiles.

-

Strong Nucleophile: Sodium amide provides the powerful amide anion (:NH₂⁻), which is capable of attacking the electron-poor ring.

-

Leaving Group: The reaction proceeds through a Meisenheimer-like intermediate, and the driving force for rearomatization is the expulsion of a hydride ion (H⁻), which then reacts with an acidic proton source (often from another amine or upon work-up) to release hydrogen gas.

Diagram: Mechanism of the Chichibabin Amination

Caption: Nucleophilic attack is the key step in the Chichibabin amination reaction.

Experimental Protocol: Synthesis of 2-Aminopyridine

-

Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser (with a gas outlet bubbler), and a dropping funnel. Ensure the system is completely dry and flushed with nitrogen.

-

Solvent and Reagent: Add 150 mL of anhydrous toluene or xylene to the flask. Cautiously add sodium amide (11.7 g, 0.3 mol) to the solvent.

-

Reactant Addition: Heat the stirred suspension to reflux (approx. 110-140 °C depending on solvent). Slowly add pyridine (15.8 g, 0.2 mol) dropwise from the dropping funnel over 1 hour. Vigorous evolution of hydrogen gas will be observed.

-

Reaction: Maintain the reflux and stirring for 4-6 hours until the gas evolution ceases. The reaction mixture will become thick and dark.

-

Quenching: Cool the mixture to below 100 °C and cautiously add 100 mL of water dropwise to hydrolyze the sodium salt of the product and destroy any unreacted sodium amide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (3 x 50 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

-

Purification: The crude solid can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ligroin to yield colorless crystals of 2-aminopyridine.

Chapter 4: The Functionalization Toolkit: Creating Versatile Building Blocks

With robust methods for ring synthesis and amination established, the focus shifted to creating other key substituted pyridines that serve as versatile intermediates.

| Substituent Type | Key Synthetic Insight | Significance |

| Chloropyridines | Synthesized via direct chlorination of pyridine or, more cleanly, from the reaction of pyridine-N-oxides with reagents like POCl₃ or SO₂Cl₂.[22][23] | Excellent electrophiles for nucleophilic aromatic substitution, allowing the introduction of a wide range of nucleophiles (amines, alkoxides, thiols).[24] |

| Hydroxypyridines | Often exist in tautomeric equilibrium with their corresponding pyridone forms.[25] Synthesized by various methods, including the hydrolysis of halopyridines or cyclization strategies.[26][27] | Key intermediates in pharmaceuticals and agrochemicals, offering sites for O-alkylation and other modifications.[28][29] |

| Alkylpyridines | Primarily produced industrially via the Chichibabin synthesis.[11] The methylpyridines (picolines) are major industrial commodities. | Important starting materials for further functionalization, such as oxidation of the methyl group to a carboxylic acid (e.g., to make nicotinic acid). |

Chapter 5: The Pharmaceutical Impact: A Privileged Scaffold

The development of this rich synthetic toolbox directly enabled the rise of substituted pyridines in medicine. The pyridine ring is not merely a passive scaffold; its nitrogen atom profoundly influences a molecule's properties.[9]

Key Attributes in Drug Design:

-

Hydrogen Bonding: The lone pair on the nitrogen atom acts as a potent hydrogen bond acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.[9]

-

Solubility and Permeability: The polarity imparted by the nitrogen atom can improve a drug's aqueous solubility and its ability to cross biological membranes.[4][9]

-

Metabolic Stability: The pyridine ring can be used to replace more metabolically labile rings (like benzene), blocking sites of oxidative metabolism and improving a drug's half-life.[4][9]

-

Structural Rigidity: As a rigid aromatic ring, it helps to lock the conformation of a drug molecule, presenting appended functional groups to a biological target in an optimal orientation.

This combination of properties has led to the development of numerous blockbuster drugs across a wide range of therapeutic areas.

| Drug (Example) | Substitution Pattern | Therapeutic Class | Historical Significance |

| Isoniazid | 4-carboxyhydrazide | Antitubercular | One of the first and most effective treatments for tuberculosis.[9][30] |

| Nifedipine | 1,4-Dihydropyridine | Antihypertensive | A direct descendant of Hantzsch's work, it established the calcium channel blocker class.[12][17][30] |

| Omeprazole | Methoxy-substituted | Proton-Pump Inhibitor | Revolutionized the treatment of acid-reflux disease and ulcers.[9] |

| Piroxicam | Aminopyridine derivative | NSAID | A powerful anti-inflammatory drug developed from the 2-aminopyridine core.[20][21] |

| Nevirapine | Fused tricyclic system | Antiretroviral (HIV) | A key non-nucleoside reverse transcriptase inhibitor.[7][8][10] |

Conclusion

The history of substituted pyridines is a testament to the power of synthetic chemistry to transform a simple, naturally occurring molecule into a platform for innovation. From the foundational ring-forming reactions of Hantzsch and Chichibabin to the development of a diverse array of functionalization techniques, each step has expanded the chemical space available to scientists. This journey, from a smelly byproduct of burnt bones to a privileged scaffold in modern medicine, underscores the critical link between fundamental synthetic discovery and tangible improvements in human health. The principles established by these early pioneers continue to inform the work of researchers and drug development professionals today as they design the next generation of pyridine-based therapeutics.

References

- Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.

- Pyridine. (n.d.). In Wikipedia.

- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.

- Chichibabin pyridine synthesis. (n.d.). In Wikipedia.

- Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education.

- Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (n.d.). Thieme.

- Chichibabin, Alexei Yevgenievich. (n.d.). In Encyclopedia.com.

- Hantzsch, Arthur Rudolf. (n.d.). In Encyclopedia.com.

- Hantzsch pyridine synthesis. (n.d.). In Wikiwand.

- Pyridine. (2025). In Britannica.

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- Synthesis of Pyridine. (2021). YouTube.

- Aleksei Yevgen'evich Chichibabin and Pyridine Chemistry. (n.d.). SYNFORM - Thieme Gruppe.

- Pyridine. (2020). American Chemical Society.

- Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC - NIH.

- Chichibabin pyridine synthesis. (n.d.). In chemeurope.com.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Physics: Conference Series.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

- A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.

- SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. (2011). Canadian Science Publishing.

- 2-Aminopyridine. (n.d.). In Wikipedia.

- The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Process for the preparation of 2-chloropyridine. (1964). Google Patents.

- Pyridine. (2014). Chemistry World.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- Process for preparing 4-hydroxypyridines. (2015). Google Patents.

- Hydroxypyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.

- Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda.

- 2-Chloropyridine. (n.d.). In Wikipedia.

- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Pyridine | Podcast | Chemistry World [chemistryworld.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. thieme.de [thieme.de]

- 8. Aleksei Yevgen’evich Chichibabin and Pyridine Chemistry - SYNFORM - Thieme Chemistry [thieme.de]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 11. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. encyclopedia.com [encyclopedia.com]

- 14. wikiwand.com [wikiwand.com]

- 15. youtube.com [youtube.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 18. Chichibabin_pyridine_synthesis [chemeurope.com]

- 19. encyclopedia.com [encyclopedia.com]

- 20. article.sciencepg.com [article.sciencepg.com]

- 21. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 22. chempanda.com [chempanda.com]

- 23. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 24. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]

- 25. test.chempanda.com [test.chempanda.com]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 28. nbinno.com [nbinno.com]

- 29. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sarchemlabs.com [sarchemlabs.com]

A Comprehensive Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3,5-Disubstituted Pyridine Scaffold

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1] Its strategic functionalization allows for the precise modulation of a molecule's physicochemical properties, directly influencing its pharmacokinetic and pharmacodynamic profile.[1] Within this class, 3-bromo-5-ethylpyridine emerges as a particularly valuable and versatile building block. Its unique electronic architecture, governed by the interplay between the electron-deficient pyridine nitrogen, a weakly electron-donating ethyl group, and a reactive bromine atom, makes it a prime substrate for a host of powerful synthetic transformations.

This guide provides an in-depth exploration of the reactivity of the bromine atom at the 3-position of 3-bromo-5-ethylpyridine. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings and electronic principles that dictate its behavior. We will examine why certain reaction pathways are favored, explain the rationale behind the selection of catalysts and reagents, and provide detailed, field-proven protocols for its most critical applications in modern drug discovery and materials science.

Molecular Architecture and Electronic Profile

The reactivity of the C3-bromine bond in 3-bromo-5-ethylpyridine is not an isolated feature but a consequence of the cumulative electronic effects of the entire molecule.

-

The Pyridine Nitrogen (N1): As a heteroatom within the aromatic ring, the nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I). This effect renders the entire ring system electron-deficient, a key characteristic that fundamentally distinguishes its chemistry from that of benzene. This electron deficiency is most pronounced at the ortho (C2, C6) and para (C4) positions.

-

The Bromine Atom (C3): Located at a meta position relative to the nitrogen, the bromine atom is less influenced by the nitrogen's electron-withdrawing resonance effect. It primarily exerts a strong inductive electron-withdrawing effect (-I) while also being a weak resonance donor (+R). Critically, the carbon-bromine bond serves as a prime site for oxidative addition in metal-catalyzed reactions, acting as an excellent leaving group.

-

The Ethyl Group (C5): The ethyl group at the C5 position is a weak electron-donating group (+I) through induction. Its presence subtly modulates the overall electron density of the ring.

From a steric perspective, the bromine atom at the 3-position is relatively unhindered.[2][3] The adjacent positions (C2 and C4) are occupied by hydrogens, and the ethyl group at C5 is sufficiently distant, allowing excellent accessibility for catalysts and reagents. This combination of electronic activation and steric accessibility is the foundation of its broad synthetic utility.

Caption: Generalized catalytic cycle for Pd-cross-coupling.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful method for forming biaryl and hetero-biaryl C-C bonds. [4]It involves the coupling of 3-bromo-5-ethylpyridine with an organoboron compound, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base. [5][6] Mechanistic Insight: The role of the base is crucial; it activates the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step with the Pd(II) intermediate. [6]The choice of catalyst, ligand, and solvent system is critical for achieving high yields, especially with potentially coordinating substrates like pyridines. [4]Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to traditional triphenylphosphine, as they promote the reductive elimination step and prevent catalyst deactivation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference/Notes |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 75-85 | General conditions for substituted bromopyridines. [4] |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | High | Effective for challenging couplings. [4] |

| PdCl₂(dppf) | Na₂CO₃ (aq.) | Toluene/Dioxane | 85 | High | A robust and widely used catalyst system. [4]|

B. Sonogashira Coupling

The Sonogashira coupling enables the direct formation of a C(sp²)-C(sp) bond between 3-bromo-5-ethylpyridine and a terminal alkyne. [7][8][9]This reaction is indispensable for synthesizing arylalkynes and conjugated enynes. It typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. [10] Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. [9]The palladium cycle is similar to that of other cross-coupling reactions. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like diisopropylamine or triethylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex. [7]Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates.

Table 2: Representative Conditions for Sonogashira Coupling

| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Reference/Notes |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT - 60 | Classic conditions, often highly effective. [7] |

| Pd₂(dba)₃ / Ligand | CuI | Cs₂CO₃ | Dioxane | 80-100 | For more challenging substrates. |

| Pd(OAc)₂ / NHC | None | K₂CO₃ | Toluene | 100 | Example of a copper-free system. |

C. Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method. [11]This reaction couples 3-bromo-5-ethylpyridine with a primary or secondary amine to form a new C-N bond. [11][12]The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. [13][14] Mechanistic Insight: The choice of base (commonly sodium tert-butoxide, NaOᵗBu) and ligand is paramount. [13][14]The base deprotonates the amine, either before or after coordination to the palladium center, to form a palladium-amido complex. [14]The final, crucial step is the reductive elimination from this complex to yield the arylamine product and regenerate the Pd(0) catalyst. [15]Sterically hindered, bulky phosphine ligands are essential as they accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species. [11][14] Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Reference/Notes |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | (±)-BINAP | NaOᵗBu | Toluene | 80-110 | A first-generation, robust system. [13] |

| Pd(OAc)₂ | XPhos or RuPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-110 | Modern systems with broad substrate scope. |

| iPEPPSI | None | K₂CO₃ | Water | 80 | Green chemistry approach with NHC catalyst. [9]|

Formation of Organometallic Intermediates

Beyond palladium catalysis, the C-Br bond can be transformed into highly reactive organometallic nucleophiles, which can then be intercepted with a wide range of electrophiles.

A. Halogen-Metal Exchange (Lithiation)

Treatment of 3-bromo-5-ethylpyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C to -50 °C) results in a rapid halogen-lithium exchange. [16][17]This process cleanly generates the potent nucleophile, 5-ethylpyridin-3-yllithium. The use of non-coordinating solvents like toluene can be advantageous. [16][17]This intermediate readily reacts with electrophiles like aldehydes, ketones, CO₂, and isocyanates to form a diverse array of functionalized pyridines.

B. Grignard Reagent Formation

The corresponding Grignard reagent can be prepared by reacting 3-bromo-5-ethylpyridine with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). [18][19][20]Activation of the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is typically required to initiate the reaction. [19][21]The resulting 5-ethylpyridin-3-ylmagnesium bromide is a powerful C-nucleophile, albeit less reactive and more basic than its lithiated counterpart. It is a workhorse reagent for additions to carbonyl compounds and other electrophiles. [18][20]

Caption: Pathways to key organometallic intermediates.

Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Consideration

While halopyridines can undergo nucleophilic aromatic substitution (SNAr), the reactivity is highly position-dependent. [22][23]The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. [24]For this intermediate to be stabilized, the negative charge must be delocalized by electron-withdrawing groups.